2-Chloroacrylamide

Description

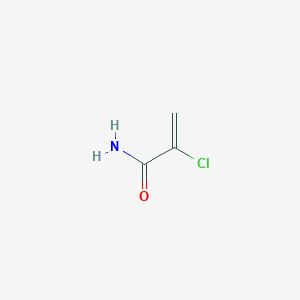

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYCBGDIALKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167820 | |

| Record name | 2-Chloroacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-68-9 | |

| Record name | 2-Chloro-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Chloroacrylamide. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Chemical Identity and Structure

This compound is an alpha-chlorinated derivative of acrylamide. The presence of the electron-withdrawing chlorine atom on the α-carbon significantly influences the molecule's reactivity, making it a subject of interest in the design of targeted covalent inhibitors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16339-13-8 |

| Molecular Formula | C₃H₄ClNO |

| Molecular Weight | 105.52 g/mol |

| Canonical SMILES | C=C(C(=O)N)Cl |

| InChI | InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6) |

| InChIKey | SZTBMYHIYNGYIA-UHFFFAOYSA-N |

| PubChem CID | 85450[1][2] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloroacetamide |

| Melting Point | Data not available | 119-120 °C |

| Boiling Point | Data not available | 225 °C (decomposes) |

| Density | Data not available | 1.58 g/cm³ at 20 °C |

| Solubility | Data not available | 90 g/L in water at 25 °C |

Reactivity and Mechanism of Action

This compound is an α,β-unsaturated carbonyl compound, a class of molecules known to act as Michael acceptors. The electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acrylamide. This heightened reactivity is central to its application as a warhead in the design of targeted covalent inhibitors, particularly for enzymes with a cysteine residue in their active site.[3]

The primary mechanism of action involves a Michael addition reaction with the thiol group of a cysteine residue. The nucleophilic thiolate anion attacks the electrophilic β-carbon of the this compound, forming a stable covalent bond.

Caption: Covalent inhibition of a cysteine residue by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following sections provide representative methodologies based on standard organic chemistry techniques and protocols for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the amidation of 2-chloropropionyl chloride with ammonia (B1221849).

Reaction Scheme:

CH₃CHClCOCl + 2 NH₃ → CH₂=C(Cl)CONH₂ + NH₄Cl

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to an ammonia cylinder, dissolve 2-chloropropionyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Ammonia: Bubble ammonia gas through the cooled solution with vigorous stirring, or add a solution of ammonia in the reaction solvent dropwise from the dropping funnel. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: Proposed workflow for the synthesis of this compound.

Purification of this compound

Recrystallization is a standard method for the purification of solid organic compounds.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 210 nm for acrylamides).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C).

-

Injection: Split or splitless injection.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Caption: General workflow for the analysis of this compound.

Disclaimer: The experimental protocols provided are intended as general guidelines. Specific reaction conditions, purification methods, and analytical parameters may require optimization for best results. Always consult relevant safety data sheets and perform a thorough risk assessment before handling any chemicals.

References

Technical Guide: 2-Chloroacrylamide (CAS No. 2034-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, safety, and potential applications of 2-Chloroacrylamide, a reactive chemical intermediate of interest in drug discovery and chemical biology.

Core Chemical Information

This compound is a halogenated derivative of acrylamide (B121943). Its chemical structure features a reactive vinyl group and a chlorine atom, making it a versatile building block in organic synthesis and a potential covalent modifier of biological macromolecules.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2034-79-9 | PubChem |

| Molecular Formula | C₃H₄ClNO | PubChem[1] |

| Molecular Weight | 105.52 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C=C(C(=O)N)Cl | PubChem |

| InChI Key | YJRUXUWASEXJSP-UHFFFAOYSA-N | PubChem |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from related compounds |

Synthesis of this compound

A general procedure for the synthesis of acrylamide derivatives is outlined below, which can be adapted for this compound.

General Experimental Protocol: Amide Coupling of 2-Chloroacrylic Acid

Materials:

-

2-Chloroacrylic acid

-

Ammonia (B1221849) or an ammonia equivalent (e.g., ammonium (B1175870) chloride with a base)

-

A coupling agent (e.g., EDC, HATU)

-

A base (e.g., DIEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 2-chloroacrylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add the coupling agent (1.1 eq) and a base (2.0 eq) to the solution.

-

Introduce the aminating agent.

-

Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the SDS for the closely related compound 2-chloroacetamide, the following hazards and precautions should be considered.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Toxic if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2][3][4] |

| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing dust. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[2][3][5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice.[2][3][4] |

| Personal Protective Equipment (PPE) | Eye protection, protective gloves, and lab coat are required. Work in a well-ventilated area or under a fume hood. | Use appropriate PPE to avoid direct contact with skin and eyes and to prevent inhalation. |

| Fire and Explosion | May emit toxic fumes of chlorine, nitrogen oxides, and carbon monoxide upon combustion. | Use a self-contained breathing apparatus in case of fire.[5] |

Biological Activity and Applications

Acrylamide and its derivatives are known for their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues in proteins, most notably cysteine. This property makes them valuable tools in chemical biology and drug discovery as covalent probes and inhibitors.

Covalent Modification of Proteins

This compound, with its electrophilic vinyl group, is expected to react with cysteine residues in proteins via a Michael addition reaction. This covalent modification can irreversibly inhibit enzyme activity or disrupt protein-protein interactions, making it a potential warhead for targeted covalent inhibitors.

The proposed mechanism for the covalent modification of a cysteine residue by this compound is depicted below.

Caption: Covalent modification of a protein cysteine residue by this compound.

Potential as a Kinase Inhibitor

Derivatives of acrylamide have been successfully developed as covalent inhibitors of various kinases by targeting non-catalytic cysteine residues in or near the ATP-binding pocket. For example, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[6][7] Given its reactivity, this compound could serve as a scaffold or warhead for the development of novel covalent kinase inhibitors.

Experimental Protocols

The following is a generalized workflow for assessing the covalent binding of this compound to a target protein using mass spectrometry.

Experimental Workflow: Mass Spectrometry-Based Target Engagement Assay

Caption: A typical workflow for identifying covalent protein modification by mass spectrometry.

Protocol:

-

Incubation: Incubate the purified target protein with a molar excess of this compound in a suitable buffer at a controlled temperature and for a defined time course.

-

Quenching: Stop the reaction by adding a quenching agent, such as a reducing agent (e.g., DTT or TCEP) or by denaturation.

-

Proteolytic Digestion: Digest the protein mixture into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound, indicated by a mass shift corresponding to the addition of the compound.

This workflow can confirm covalent binding and identify the specific amino acid residue(s) that are modified.

References

- 1. This compound | C3H4ClNO | CID 85450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Chloroacrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-chloroacrylamide, a valuable reagent and building block in organic synthesis and drug discovery. The document details a proposed synthetic methodology, presents key quantitative data, and includes a workflow diagram for clarity.

Introduction

This compound is a functionalized monomer that can participate in a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. Its reactivity is primarily attributed to the presence of the electrophilic carbon-carbon double bond and the reactive amide functionality. This guide outlines a feasible laboratory preparation of this compound, focusing on a direct and accessible synthetic route.

Proposed Synthesis of this compound

A direct and plausible method for the laboratory synthesis of this compound involves the amidation of 2-chloroacryloyl chloride. This reaction is an example of nucleophilic acyl substitution, where ammonia (B1221849) acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and subsequently displacing the chloride leaving group.

The proposed two-step synthesis begins with the preparation of 2-chloroacryloyl chloride from 2,3-dichloropropionyl chloride, followed by its reaction with ammonia to yield the target compound, this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on established chemical principles for similar transformations.

Step 1: Synthesis of 2-Chloroacryloyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas.

-

Reactants: Charge the flask with 2,3-dichloropropionyl chloride.

-

Reaction Conditions: While stirring, slowly add a tertiary amine base (e.g., triethylamine) dropwise from the dropping funnel. The reaction is typically performed in an inert solvent such as diethyl ether or dichloromethane (B109758) at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

-

Work-up and Purification: After the reaction is complete, the triethylammonium (B8662869) chloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude 2-chloroacryloyl chloride is purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, place a solution of aqueous ammonia in a beaker or flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reactants: Slowly add the purified 2-chloroacryloyl chloride from Step 1 to the cooled ammonia solution with vigorous stirring. The use of a concentrated ammonia solution is recommended to favor the formation of the amide over hydrolysis of the acid chloride.

-

Reaction Conditions: Maintain the temperature of the reaction mixture below 10 °C during the addition. After the addition is complete, continue stirring for a specified period to ensure complete reaction.

-

Work-up and Purification: The resulting solid this compound is collected by vacuum filtration. The crude product is then washed with cold water to remove any remaining ammonium (B1175870) chloride. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water. The final product should be dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloropropionyl chloride | C₃H₃Cl₃O | 161.42 | Liquid | N/A | 145-147 |

| Triethylamine | C₆H₁₅N | 101.19 | Liquid | -114.7 | 89.5 |

| 2-Chloroacryloyl chloride | C₃H₂Cl₂O | 124.95 | Liquid | N/A | 112-114 |

| Ammonia (aqueous) | NH₃ | 17.03 | Solution | N/A | N/A |

| This compound | C₃H₄ClNO | 105.52 | Solid | 83-85 | N/A |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Safety Considerations

-

2,3-Dichloropropionyl chloride and 2-chloroacryloyl chloride are corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Ammonia solution is corrosive and has a pungent odor. Work in a well-ventilated area.

-

The reactions described should be carried out by trained personnel familiar with standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed framework for the laboratory synthesis of this compound. The proposed two-step method, involving the formation and subsequent amidation of 2-chloroacryloyl chloride, represents a viable route for obtaining this valuable chemical intermediate. Researchers and scientists can utilize this information to support their synthetic chemistry and drug development endeavors. It is crucial to adhere to all safety precautions when handling the hazardous chemicals involved in this synthesis.

2-Chloroacrylamide reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Chloroacrylamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical entity in the field of chemical biology and drug development, primarily utilized as an electrophilic "warhead" for the targeted covalent modification of proteins.[1] Its structure, featuring an α,β-unsaturated carbonyl system, is activated by an electron-withdrawing chlorine atom at the α-position. This substitution enhances the electrophilicity of the β-carbon, rendering it highly susceptible to attack by nucleophiles.[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, with a particular focus on its application in the design of covalent inhibitors targeting cysteine residues.

Core Reactivity: The Michael Addition

The principal reaction mechanism for this compound with soft nucleophiles, such as thiols, is the Michael addition (also known as 1,4-conjugate addition).[2][3] In this reaction, the nucleophile attacks the electrophilic β-carbon of the acrylamide (B121943), leading to the formation of a stable covalent bond.

Reactivity with Thiol Nucleophiles (Cysteine)

The reaction of this compound with the thiol side chain of cysteine residues is of paramount importance in the development of targeted covalent inhibitors.[4] The thiolate anion (R-S⁻), which is more nucleophilic than the protonated thiol (R-SH), readily attacks the β-carbon of the acrylamide moiety.

Mechanism of Thiol-Michael Addition

The reaction proceeds via a base-catalyzed or nucleophile-initiated pathway. In biological systems at physiological pH, a nearby basic residue in the protein's active site can deprotonate the cysteine thiol, generating the highly reactive thiolate. The thiolate then attacks the β-carbon of the this compound, forming a transient enolate intermediate which is subsequently protonated to yield the final, stable thioether adduct.

Caption: Mechanism of Michael addition of a thiol to this compound.

Chemoselectivity

This compound exhibits remarkable chemoselectivity for cysteine over other nucleophilic amino acid residues. For instance, studies with 2-chloromethyl acrylamide, a closely related derivative, have shown quantitative conversion with cysteine-containing model compounds, while no reaction was observed with lysine (B10760008) under the same conditions.[2] This high selectivity is crucial for its use as a targeted covalent modifier in complex biological systems.

Quantitative Data on Reactivity

The reactivity of acrylamide-based electrophiles with thiols can be quantified and compared using various kinetic assays. The data is often presented as second-order rate constants or reaction half-lives.

| Electrophile | Nucleophile | Conditions | Outcome | Reference |

| 2-Chloromethyl acrylamide | Boc-Cys-OMe | Acetonitrile/Phosphate (B84403) Buffer (pH 7), 4h | Quantitative conversion to cysteine-modified compound | [2] |

| 2-Chloromethyl acrylamide | Boc-Lys-OH | Acetonitrile/Phosphate Buffer (pH 7), 4h | No reaction observed | [2] |

| Propiolamide | β-mercaptoethanol | Not specified | t₁/₂ = 60 min | [3] |

| Chloromethylketone | β-mercaptoethanol | Not specified | t₁/₂ = 3 min | [3] |

Reactivity with Other Nucleophiles

While thiols are the most studied nucleophiles in the context of this compound's biological applications, it can also react with other nucleophilic species.

Amines

Primary and secondary amines can, in principle, react with α,β-unsaturated systems via aza-Michael addition. However, the reactivity is generally lower compared to thiols. For acyl chlorides, the reaction with amines proceeds through a nucleophilic addition-elimination at the carbonyl carbon to form an amide.[5][6] For this compound, the primary site of attack for a soft nucleophile like a thiol is the β-carbon. For a harder nucleophile like an amine, the reaction could potentially occur at the carbonyl carbon, though this is less favorable than with a more reactive acyl chloride.

Other Nucleophiles

The reactivity of related α-halo carbonyl compounds with other nucleophiles provides insights into the potential reactions of this compound. For example, α-chloroketones readily react with azide (B81097) ions (N₃⁻) and thiourea (B124793) via Sɴ2 nucleophilic substitution at the α-carbon.[7]

Experimental Protocols

The following are generalized protocols for studying the reactivity of this compound with nucleophiles. These may require optimization for specific substrates and reaction conditions.

Protocol 1: General Procedure for Michael Addition of a Thiol to this compound

This protocol is adapted from general procedures for Michael additions and can be used to model the reaction with cysteine.[8]

Materials:

-

This compound

-

Model thiol (e.g., N-acetylcysteine, glutathione)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Organic co-solvent (e.g., acetonitrile, DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of this compound in the chosen organic co-solvent.

-

Prepare a stock solution of the model thiol in the phosphate buffer.

-

In a reaction vessel, combine the phosphate buffer and organic co-solvent.

-

Add the thiol solution to the buffered solvent and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the this compound stock solution to the thiol solution with vigorous stirring.

-

Monitor the reaction progress over time by withdrawing aliquots at specific time points.

-

Quench the reaction in the aliquots (e.g., by acidification with formic or trifluoroacetic acid).

-

Analyze the quenched aliquots by HPLC or LC-MS to determine the consumption of reactants and the formation of the product adduct.

Protocol 2: General Experimental Workflow for Reactivity Screening

This workflow outlines the steps for assessing the reactivity of this compound with a nucleophile.

Caption: General experimental workflow for reactivity studies.

Applications in Drug Development

The selective and robust reactivity of this compound with cysteine has made it a valuable electrophilic warhead in the design of targeted covalent inhibitors.[4] By incorporating the this compound moiety into a ligand that binds non-covalently to a target protein, researchers can achieve irreversible inhibition by forming a covalent bond with a nearby cysteine residue. This approach has been successfully used to develop potent and selective inhibitors for various enzyme families, including kinases and proteases.[4][9] The irreversible nature of the binding can lead to prolonged duration of action and high potency.[4]

Conclusion

This compound is a versatile and reactive electrophile with a well-defined mechanism of action towards nucleophiles, particularly thiols. Its high chemoselectivity for cysteine has cemented its role as a privileged scaffold in the development of targeted covalent inhibitors. A thorough understanding of its reactivity, guided by robust experimental protocols and quantitative analysis, is essential for its effective application in chemical biology and drug discovery.

References

- 1. This compound|Covalent Inhibitor Warhead|RUO [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Michael Addition Reaction of 2-Chloroacrylamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving high potency and prolonged duration of action. These inhibitors function by forming a stable, covalent bond with a specific nucleophilic amino acid residue within the target protein, leading to its irreversible inactivation.[1][2] Central to the design of many successful TCIs is the "warhead," an electrophilic group responsible for this covalent interaction.

2-Chloroacrylamide is a highly valued electrophilic warhead featuring an α,β-unsaturated carbonyl structure.[3] It is frequently employed in the design of TCIs, particularly those targeting cysteine residues.[3][4] The presence of the electron-withdrawing chlorine atom at the α-position significantly enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acrylamides.[3] This heightened reactivity is crucial for efficient covalent bond formation with the thiolate group of cysteine residues in the active sites of enzymes, such as kinases and proteases.[3][5] This guide provides a comprehensive overview of the Michael addition reaction of this compound, its mechanism, applications in drug development, and key experimental considerations.

The Michael Addition: Core Mechanism

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7] It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9]

For this compound, the reaction proceeds via the nucleophilic attack of a Michael donor, most notably the sulfhydryl group of a cysteine residue, on the electron-deficient β-carbon of the acrylamide (B121943). The reaction mechanism involves three primary steps:

-

Nucleophilic Attack: The nucleophile, such as a deprotonated cysteine (thiolate), attacks the β-carbon of the this compound.

-

Enolate Formation: This attack pushes the π-electrons of the double bond to form an enolate intermediate, which is stabilized by resonance.

-

Protonation: The enolate is subsequently protonated by a proton source in the reaction medium (e.g., solvent or a protonated base) to yield the final covalent adduct.[7][10]

The enhanced electrophilicity of this compound facilitates this reaction, often allowing it to proceed under mild physiological conditions with high selectivity for reactive nucleophiles like cysteine.[3][11]

Caption: Mechanism of the Michael addition of a cysteine thiolate to this compound.

Applications in Targeted Covalent Inhibitor (TCI) Design

The unique reactivity profile of this compound makes it a privileged scaffold for the development of TCIs. By incorporating this warhead into a ligand designed to bind non-covalently to a target protein, researchers can achieve highly specific and irreversible inhibition.[2][12]

Targeting Cysteine Residues

Cysteine is a preferred target for covalent inhibition due to the high nucleophilicity of its thiol side chain and its relatively low abundance in the human proteome, which helps in achieving selectivity.[4][13] Numerous TCIs utilize acrylamide-based warheads to target strategically located cysteine residues in the active sites of proteins implicated in disease.

Kinase Inhibition

A prominent application of acrylamide-based warheads is in the development of kinase inhibitors. For example, Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, is the target of ibrutinib, which features a Michael acceptor warhead.[14] The inhibitor first binds to the active site and is then positioned for the acrylamide group to react with a specific cysteine residue (Cys481 in BTK), leading to irreversible inhibition of kinase activity and blockade of downstream signaling pathways.

Caption: Covalent inhibition of a kinase by a this compound-based TCI blocks signaling.

Experimental Protocols and Considerations

Executing a Michael addition reaction with this compound, especially in the context of bioconjugation, requires careful planning and execution. The following sections provide a generalized workflow and a sample protocol.

General Experimental Workflow

The development and execution of these reactions typically follow a structured workflow from reaction setup to final analysis.

Caption: A generalized workflow for the Michael addition of this compound to a biomolecule.

Detailed Protocol: Cysteine Peptide Conjugation

This protocol provides a representative method for reacting a this compound derivative with a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide (e.g., WSC02 peptide)

-

This compound derivative (e.g., compound 3 from[15])

-

Acetonitrile (ACN)

-

Phosphate (B84403) Buffer (PB), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

-

Mass Spectrometer (MS) for confirmation

Procedure:

-

Peptide Preparation: Prepare a stock solution of the cysteine-containing peptide in the phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of the this compound derivative in acetonitrile.

-

Reaction Mixture: In a microcentrifuge tube, combine the peptide solution with the inhibitor solution. A typical reaction might involve incubating 1 equivalent of the peptide with 1.1 equivalents of the this compound derivative.[15] The final solvent mixture is often an aqueous/organic blend (e.g., 10:1 PB:ACN) to ensure solubility of all components.[15]

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 4 hours).[15]

-

Monitoring: At various time points, an aliquot of the reaction mixture can be withdrawn, quenched (if necessary), and analyzed by LC-MS to monitor the disappearance of starting materials and the formation of the desired product.

-

Purification: Upon completion, the reaction mixture is injected into a preparative or semi-preparative HPLC system to isolate the desired conjugate from unreacted starting materials and any side products.

-

Characterization: The purified product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data Summary

The efficiency of the Michael addition can vary based on the specific nucleophile, the structure of the acrylamide, and the reaction conditions. The data below, synthesized from literature, provides examples of reaction outcomes.

| Michael Acceptor | Nucleophile | Conditions | Time | Conversion/Yield | Reference |

| 2-chloromethyl acrylamide deriv. | WSC02 Peptide (Cys) | ACN / PB (1:10), RT | 4 h | >95% | [15] |

| 2-chloromethyl acrylamide deriv. | Boc-Cys-OMe | ACN / PB (1:10), RT | 4 h | Near Quantitative | [15][16] |

| Acrylamide (general) | Cysteine Thiol | Physiological pH | Varies | Generally efficient | [3][5] |

| α-cyanoacrylamide deriv. | β-mercaptoethanol | Not specified | Not specified | Reversible reaction | [17] |

| Allenamide deriv. (bioisostere) | Glutathione (GSH) | Not specified | k = 302.5 x 10⁻³ min⁻¹ | Not specified | [18] |

Note: Data for this compound itself is often embedded within broader studies on covalent inhibitors. The table includes closely related derivatives to illustrate typical reaction parameters.

Conclusion

The Michael addition reaction of this compound is a cornerstone of modern covalent drug design. Its enhanced reactivity, conferred by the α-chloro substituent, enables the efficient and selective targeting of nucleophilic residues, particularly cysteine, under physiological conditions. This has led to its successful incorporation into numerous targeted covalent inhibitors for kinases and other enzymes implicated in cancer and other diseases. A thorough understanding of its reaction mechanism, optimal experimental conditions, and methods for characterization is essential for researchers and scientists working to develop the next generation of potent and selective covalent therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. This compound|Covalent Inhibitor Warhead|RUO [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Michael Addition [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloroacrylamide

Disclaimer: Specific safety and toxicological data for 2-Chloroacrylamide is limited. The following guide is based on the well-documented profiles of structurally similar and hazardous compounds, including 2-Chloroacetamide, Acrylamide (B121943), and other α,β-unsaturated carbonyl compounds.[1][2] This approach is a standard practice for assessing the safety of novel or less-studied chemical substances. Researchers must handle this compound with extreme caution, assuming it is hazardous.

This technical guide provides comprehensive safety protocols, handling procedures, and storage requirements for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is a reactive chemical intermediate. Due to its structure, which includes an α,β-unsaturated amide, it is expected to be a potent alkylating agent and Michael acceptor.[2] The primary hazards are associated with its high reactivity towards biological nucleophiles. Based on its analogs, it should be treated as a hazardous substance with the potential for severe health effects.[2][3]

Anticipated Hazard Classification:

| Hazard Class | Classification | Notes |

|---|---|---|

| Acute Toxicity | Likely Toxic or Harmful | Expected to be toxic if swallowed, inhaled, or in contact with skin.[1][2] |

| Skin Corrosion/Irritation | Irritant | Contact can cause skin irritation, rash, and blisters.[4][5] |

| Eye Damage/Irritation | Serious Eye Irritation | Can cause serious eye irritation or damage.[4][5] |

| Skin Sensitization | May cause an allergic skin reaction.[3] | Acrylamide derivatives are known sensitizers. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] | A known hazard for the acrylamide class of compounds. |

| Carcinogenicity | Probable Human Carcinogen | Acrylamide is classified as a probable human carcinogen.[6] |

| Physical Hazards | Dust Explosion Hazard | Dust clouds may form an explosive mixture with air.[1] |

Physicochemical Properties

The following data is based on the closely related compound, 2-Chloroacetamide, and should be used as an estimate.

| Property | Value (for 2-Chloroacetamide) | Source |

| CAS Number | 79-07-2 | [1] |

| Molecular Formula | C₂H₄ClNO | [1] |

| Molecular Weight | 93.51 g/mol | [1] |

| Appearance | Colorless crystals or white fine powder | [1] |

| Melting Point | 120 °C | [1] |

| Flash Point | 170 °C | [1] |

| Solubility in Water | 90 g/L at 25 °C | [1] |

| Vapor Pressure | 0.07 hPa at 20 °C | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the primary defense against exposure. All work with this compound must be conducted in a designated area.[7]

-

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially of the solid form, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

-

Ventilation: The laboratory must be well-ventilated to minimize potential exposure.[1][5]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][8]

-

-

Personal Protective Equipment (PPE):

Protection Type Recommended Equipment Specifications and Rationale Eye and Face Chemical splash goggles and a face shield.[8][9] Goggles are mandatory to protect against splashes. A face shield must be worn over goggles when there is a significant risk of splashing.[8][9] Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[8] Double-gloving is recommended.[8] Gloves must be inspected before use and changed immediately if contaminated, or at least every two hours.[10] Body Protection Chemically resistant lab coat or apron.[1][8] Prevents skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[1] | Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required when working outside a fume hood or if aerosols or dust may be generated.[3][8] |

Safe Handling Procedures (Experimental Protocol)

A strict operational plan is vital to minimize exposure.

Methodology:

-

Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent bench pads for easy decontamination.[10] Ensure all necessary equipment, reagents, and waste containers are prepared and within reach to minimize movement.[8]

-

Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

-

Weighing and Transferring: To avoid dust inhalation, conduct all weighing and transferring of the solid compound within the fume hood.[11] A recommended method is to tare a sealable container, add the solid inside the fume hood, seal the container, and then move it to the balance for an accurate weight.[10]

-

Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[7] Keep containers closed as much as possible.[10]

-

Experimental Use: Conduct all reactions in a closed system or under reflux within the fume hood.[7] Avoid direct contact and aerosol generation.[11]

-

Post-Handling: After handling, decontaminate all equipment and the work area. A common decontamination procedure for acrylamides involves wiping surfaces with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution, allowing it to stand for 30 minutes, and then washing thoroughly with soap and water.[10][12]

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[6] Do not eat, drink, or smoke in the handling area.[1][4]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

Methodology:

-

Receipt and Inspection: Upon receipt, inspect containers for any damage or leaks.[1]

-

Primary Storage: Store the compound in its original, tightly sealed container.[1]

-

Location: Store in a cool, dry, and well-ventilated area.[1][10] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[1][3]

-

Segregation: Store separately from incompatible materials.[1][10] Do not store below eye level.[12]

Storage Conditions and Incompatibilities:

| Parameter | Requirement |

|---|---|

| Temperature | Store in a cool, dry place. Protect from heat and direct sunlight.[1][12] |

| Atmosphere | Well-ventilated area. Keep container tightly closed.[1][12] |

| Incompatible Materials | Strong oxidants, acids, bases, metals, and peroxides.[1][10] |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and UV light.[12][13] |

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical. All personnel must be trained in these procedures.

Methodology for Minor Spills (<25g or 25mL):

-

Alert & Evacuate: Alert personnel in the immediate area and restrict access.[12][14]

-

Don PPE: Wear full PPE, including respiratory protection.[1]

-

Containment:

-

Collection: Carefully sweep or scoop the contained material into a sealed, labeled container for hazardous waste disposal.[3]

-

Decontamination: Clean the spill area thoroughly using the decontamination procedure described in Section 4 (potassium persulfate followed by sodium metabisulfite).[10][12] Prevent runoff from entering drains.[1][3]

Methodology for Major Spills:

-

Evacuate: Immediately evacuate the area and move upwind.[3]

-

Alert Authorities: Notify your institution's emergency responders (e.g., Environmental Health and Safety) and provide the location and nature of the hazard.[3]

-

Secure Area: Secure the area to prevent entry.[3] Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Seek immediate medical attention for any exposure.[1] Bring the Safety Data Sheet (SDS) to the medical facility.[10]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][15] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15-30 minutes.[4][16] Remove contaminated clothing and shoes while flushing.[1] Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][4] Do not rub the eyes.[16] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth thoroughly with water. Seek immediate medical attention.[1] |

Waste Disposal

All this compound waste is considered hazardous.

Methodology:

-

Collection: Collect all waste, including contaminated PPE, bench pads, and cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][10] Do not mix with other waste streams unless compatibility is confirmed.[17]

-

Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and listing its primary hazards (Toxic, Irritant, Potential Carcinogen).[10]

-

Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, while awaiting pickup.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management facility.[1][3]

-

Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. Collect the rinsate as hazardous waste.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nj.gov [nj.gov]

- 5. carlroth.com [carlroth.com]

- 6. ehs.unl.edu [ehs.unl.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 10. uh.edu [uh.edu]

- 11. benchchem.com [benchchem.com]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. snf.com [snf.com]

- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 17. nipissingu.ca [nipissingu.ca]

2-Chloroacrylamide solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylamide is a reactive chemical intermediate of interest in various fields, including polymer chemistry and drug development. A thorough understanding of its solubility in different solvents is crucial for its effective handling, reaction optimization, and formulation. This technical guide provides a summary of the available solubility information for this compound and related compounds. Due to a lack of specific publicly available quantitative data for this compound, this guide leverages data from structurally similar compounds to provide insights into its likely solubility profile. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to generate specific data for their unique applications.

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of this compound, containing a polar amide group, a carbon-carbon double bond, and a chloro-substituent, suggests a degree of polarity. Therefore, it is expected to exhibit some solubility in polar solvents.

Solubility Data

Extensive searches of scientific literature, chemical databases, and safety data sheets did not yield specific quantitative solubility data for this compound in a comprehensive range of solvents. However, data for the closely related compound, 2-chloroacetamide (B119443), can provide a useful approximation.

Table 1: Solubility of 2-Chloroacetamide in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 52.5 |

Note: This data is for 2-chloroacetamide and should be used as an estimate for the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath on an orbital shaker.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., measure absorbance at a specific wavelength with a UV-Vis spectrophotometer or determine the concentration using a calibrated HPLC method).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its analytical signal to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the saturation solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Workflow

The logical flow of the solubility determination process can be visualized as follows:

Conclusion

While specific, comprehensive quantitative solubility data for this compound remains elusive in readily accessible sources, this guide provides a framework for understanding its likely behavior based on the properties of a similar compound. The detailed experimental protocol for the shake-flask method empowers researchers to generate the precise solubility data required for their specific applications in a reliable and reproducible manner. The generation of such data will be a valuable contribution to the broader scientific community.

An In-depth Technical Guide to the Purity and Characterization of 2-Chloroacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Chloroacrylamide, a reactive chemical intermediate of interest in various fields of chemical synthesis. This document outlines the key analytical techniques for assessing its purity, detailed experimental protocols for its characterization, and insights into its potential impurities and degradation pathways.

Purity of this compound

The purity of this compound is critical for its intended application, as impurities can lead to undesirable side reactions and affect the quality of the final product. Purity is typically determined by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Table 1: Typical Purity Specifications for Acrylamide (B121943) (as an analogue for this compound)

| Parameter | Specification |

| Purity | ≥99.0% |

| Free Acrylic Acid | ≤0.05% |

| Water Content | ≤0.5% |

| Iron | ≤10 ppm |

Note: This table is based on typical specifications for the related compound acrylamide and serves as a general guideline. Actual specifications for this compound may vary by supplier.

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The synthesis of related α-thio-β-chloroacrylamides has been shown to produce various impurities, including isomers and products of incomplete or over-chlorination.[1]

Table 2: Potential Impurities in this compound

| Impurity Name | Potential Origin |

| Acrylamide | Incomplete chlorination of acrylamide |

| 2,2-Dichloroacrylamide | Over-chlorination of acrylamide |

| (E)-2-Chloroacrylamide | Isomerization of the (Z)-isomer |

| Acrylic Acid | Hydrolysis of this compound or impurities |

| Polymerized material | Self-polymerization of the monomer |

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and structure. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 6.0 - 7.0 (vinyl protons) | Doublet |

| ¹H | 5.5 - 6.5 (vinyl protons) | Doublet |

| ¹H | 7.0 - 8.0 (amide protons) | Broad singlet |

| ¹³C | ~165 (carbonyl) | |

| ¹³C | ~130 (vinyl C-Cl) | |

| ¹³C | ~125 (vinyl CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of the related compound acrylamide shows characteristic absorption bands for the amide and vinyl groups.[2][3]

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Vinyl |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1620 | C=C stretch | Vinyl |

| ~1600 | N-H bend (Amide II) | Amide |

| 850 - 550 | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 105 | [M]⁺ (with ³⁵Cl) |

| 107 | [M]⁺ (with ³⁷Cl) |

| 70 | [M - Cl]⁺ |

| 54 | [M - CONH₂]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

Purity Determination by HPLC

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas of all components. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Characterization by GC-MS

Workflow for GC-MS Characterization

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroacrylamide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylamide is a potent electrophilic moiety increasingly utilized in the design of targeted covalent inhibitors. Its primary mechanism of action involves the formation of a covalent bond with nucleophilic amino acid residues in target proteins, most notably cysteine. This irreversible interaction leads to the modulation of protein function and subsequent downstream effects on cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its reactivity, target selectivity, and impact on key biological processes. The guide includes summaries of quantitative data for related compounds, detailed experimental protocols for studying covalent inhibitors, and visualizations of affected signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Mechanism of Action: Covalent Modification

This compound functions as an electrophilic "warhead" that reacts with nucleophilic residues on proteins. The core of its reactivity lies in the α,β-unsaturated amide system, which is further activated by the electron-withdrawing chlorine atom at the α-position. This chemical structure makes the β-carbon highly susceptible to nucleophilic attack.

The primary mechanism of action is a Michael addition reaction , where the thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic β-carbon of the this compound moiety. This results in the formation of a stable, irreversible covalent thioether bond. The deprotonated form of the cysteine thiol group (thiolate) is the reactive species in this process.

While cysteine is the most common target due to the high nucleophilicity of the thiolate anion, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, could potentially react, although at significantly lower rates. The specificity for cysteine is a key feature exploited in the design of targeted covalent inhibitors.

Data Presentation: Quantitative Analysis of Reactivity

| Compound Class | Target | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Acrylamide-containing inhibitor | Bruton's Tyrosine Kinase (BTK) | 0.21 | 0.14 | ~25,000 | F-I.com |

| 2-Chloromethyl acrylamide (B121943) | Boc-Cys-OMe | - | - | 1.17 | [1] |

| α-cyanoacrylamide | RSK2 | - | - | - | [2] |

Note: The data presented are for related acrylamide derivatives and are intended to be illustrative of the kinetic parameters used to evaluate covalent inhibitors.

Impact on Biological Systems and Signaling Pathways

The covalent modification of proteins by this compound can have profound effects on cellular function, primarily by altering the activity of enzymes or disrupting protein-protein interactions. This can lead to the modulation of various signaling pathways implicated in disease pathogenesis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[3][4][5] Several components of this pathway contain reactive cysteine residues that can be targeted by electrophiles. Inhibition of key kinases or ubiquitin ligases in the NF-κB cascade by this compound-containing inhibitors can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

Stability of 2-Chloroacrylamide Under Different pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-chloroacrylamide under various pH conditions. The information presented herein is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound may be used as a reagent or intermediate, or where its presence as an impurity needs to be monitored. Understanding its degradation profile is essential for ensuring product quality, safety, and efficacy.

Introduction

This compound is a reactive monomer containing a vinyl group, an amide, and a chloro substituent. This combination of functional groups makes it susceptible to degradation under various environmental conditions, with pH being a critical factor. The primary degradation pathway in aqueous solutions is hydrolysis, which can be catalyzed by both acids and bases. This guide summarizes the expected stability profile of this compound, outlines experimental protocols for its assessment, and proposes potential degradation pathways.

Predicted Stability Profile of this compound

Based on the principles of organic chemistry and data from structurally related compounds, the stability of this compound is expected to be significantly influenced by pH. A U-shaped stability profile is anticipated, with the highest stability observed in the neutral to slightly acidic pH range.

-

Acidic Conditions: Under acidic conditions, the amide group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis of the amide bond to form 2-chloroacrylic acid and ammonia. The rate of hydrolysis is expected to increase with decreasing pH.

-

Neutral Conditions: In the neutral pH range, the rate of hydrolysis is expected to be at its minimum. However, slow degradation can still occur via uncatalyzed hydrolysis.

-

Alkaline Conditions: Under alkaline conditions, the amide proton can be abstracted, or the carbonyl carbon can be directly attacked by hydroxide (B78521) ions. Both mechanisms lead to the hydrolysis of the amide bond. Additionally, the vinyl group is activated towards nucleophilic attack, and substitution of the chlorine atom by a hydroxyl group may also occur, although this is generally less favorable than amide hydrolysis. The rate of degradation is expected to increase significantly with increasing pH.

Quantitative Degradation Kinetics

| pH Condition | Stressor | Temperature (°C) | Expected Half-life (t½) | Potential Degradation Products |

| 1.2 | 0.1 N HCl | 60 | Hours to Days | 2-Chloroacrylic acid, Ammonia |

| 4.5 | Acetate Buffer | 40 | Weeks to Months | 2-Chloroacrylic acid, Ammonia |

| 7.0 | Phosphate (B84403) Buffer | 40 | Months | 2-Chloroacrylic acid, Ammonia |

| 9.0 | Borate (B1201080) Buffer | 40 | Days to Weeks | 2-Chloroacrylic acid, Ammonia, Potential substitution products |

| 13.0 | 0.1 N NaOH | 25 | Minutes to Hours | 2-Chloroacrylic acid, Ammonia, Potential substitution products |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to experimentally determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a comprehensive approach based on the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate, acetate, and borate buffers of various pH values

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Forced degradation vessels (e.g., sealed glass vials)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the respective stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, or buffer solutions) to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions

-

Acidic Hydrolysis: Mix the this compound working solution with 0.1 N HCl. Incubate samples at 60°C and collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Basic Hydrolysis: Mix the this compound working solution with 0.1 N NaOH. Keep at room temperature (25°C) and collect aliquots at shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) due to expected rapid degradation.

-

Neutral Hydrolysis: Prepare working solutions in buffered solutions at various pH values (e.g., pH 4.5, 7.0, 9.0). Incubate at an elevated temperature (e.g., 40-60°C) to accelerate degradation and collect aliquots at appropriate time points.

-

Control Samples: A control sample of the working solution in the dissolution solvent, protected from light and stored at a low temperature (e.g., 4°C), should be analyzed at each time point to account for any non-degradative losses.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm). Mass spectrometry can be used for identification of degradation products.

-

Quantification: The concentration of this compound at each time point can be determined by comparing its peak area to that of a standard of known concentration. The percentage degradation can then be calculated.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the proposed primary degradation pathway of this compound under acidic and basic conditions.

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow

The workflow for assessing the pH-dependent stability of this compound is depicted below.

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound is highly dependent on pH, with significant degradation expected under both acidic and alkaline conditions. A thorough understanding of its degradation profile through forced degradation studies is crucial for the development of stable formulations and for ensuring the quality and safety of products in which it is present. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such stability assessments. It is imperative that experimental data be generated to confirm the predicted stability profile and to fully characterize the degradation products of this compound.

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation Using 2-Chloroacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in basic research and the development of protein-based therapeutics, diagnostics, and research reagents.[1] Among the various chemical strategies for bioconjugation, the reaction of electrophilic acrylamides with nucleophilic cysteine residues has emerged as a robust method for creating stable protein conjugates.[2] 2-Chloroacrylamide is a valuable reagent for this purpose, offering high selectivity for cysteine residues and forming a stable thioether bond.[3] This document provides detailed application notes and protocols for the use of this compound in protein bioconjugation.

This compound reacts with the thiol group of cysteine residues via a Michael addition mechanism.[3] This reaction is highly efficient and chemoselective for cysteines at neutral pH, minimizing off-target modifications of other nucleophilic amino acids such as lysine.[3] A key advantage of using this compound over more traditional maleimide-based reagents is the superior stability of the resulting thioether linkage, which is less susceptible to hydrolysis and retro-Michael reactions.[3]

Applications in Research and Drug Development

The stable covalent bond formed by this compound makes it an ideal choice for a variety of applications where long-term stability of the conjugate is crucial. These applications include:

-

Antibody-Drug Conjugates (ADCs): The development of ADCs requires a stable linkage between the antibody and the cytotoxic payload to ensure targeted delivery and minimize off-target toxicity.[4][5]

-

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins allows for their visualization and tracking in various biological assays, including microscopy and flow cytometry.[6]

-